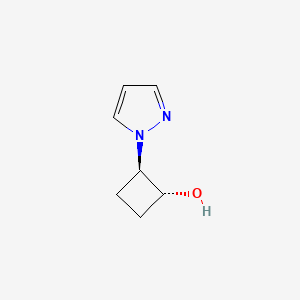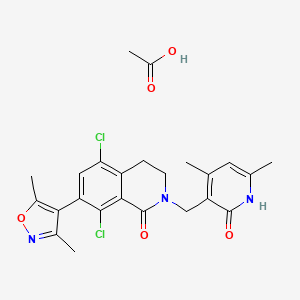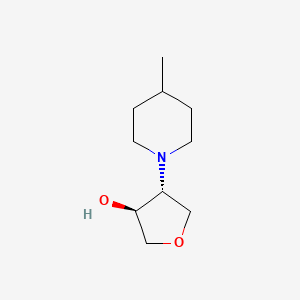
trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol (TPCB) is a cyclic ether compound that has been studied for its potential medicinal applications. It has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies. TPCB is a relatively new compound and its exact mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Schiff Bases and Coordination Chemistry
A study by Barz, Rauch, and Thiel (1997) describes the transformation of "trans-2-(pyrazol-1-yl)cyclohexan-1-ol" into an amino group, leading to the synthesis of new Schiff bases with potential applications in enantioselective catalysis. These compounds demonstrated unique stereochemical flexibility and asymmetric arrangements when coordinated with metals like Pd(II), Re(I), and Re(V), indicating their potential in creating chiral catalytic sites (Barz, Rauch, & Thiel, 1997).
Kinetic Resolution and Catalysis
Barz, Herdtweck, and Thiel (1996) conducted a study on the kinetic resolution of "trans-2-(1-pyrazolyl)cyclohexan-1-ol" using lipase B from Candida antarctica. This research demonstrated the enzyme's ability to selectively acylate racemic mixtures, providing insights into the synthesis of enantiomerically pure compounds, which could have implications for pharmaceutical synthesis and chiral catalysis (Barz, Herdtweck, & Thiel, 1996).
Photophysical and Quantum Chemical Analysis
Mati, Sarkar, Sarkar, and Bhattacharya (2012) investigated the spectral response of geometrical isomers of a biologically significant pyrazoline derivative encapsulated in β-cyclodextrin nanocavities. This study provided insights into the solvatochromic behavior of these isomers, highlighting their potential in developing sensitive probes for studying microenvironments (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Coordination Chemistry of Cycloalkanes
Another study by Barz, Herdtweck, and Thiel (1998) explored the coordination chemistry of "trans-2-pyrazol-1-ylcyclohexan-1-ol" and derivatives with transition metals. The research highlighted the synthesis, spectroscopic features, and solid-state structures of metal complexes, underscoring the role of cycloalkane backbones in dictating ligand arrangements and potential applications in material science (Barz, Herdtweck, & Thiel, 1998).
Propiedades
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZXGUYMVHCIU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)

![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)